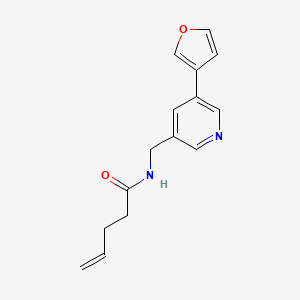

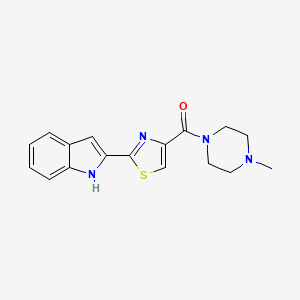

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . These techniques help to confirm the identity, purity, and quality of the compound and to determine its physical and chemical properties.Chemical Reactions Analysis

Similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, some exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical and Chemical Properties Analysis

The compound is a yellow crystalline powder with a molecular weight of 384.45 g/mol. Its chemical formula is C21H18N2O2S. The compound has a melting point of 191-192 °C and a boiling point of 558.5 °C at 760 mmHg. It is poorly soluble in water but relatively soluble in organic solvents such as DMSO, ethanol, and methanol.Scientific Research Applications

Amplification of Phleomycin

N-((5-(furan-3-yl)pyridin-3-yl)methyl)pent-4-enamide and similar compounds have been investigated for their role in amplifying the effects of phleomycin against Escherichia coli. This research demonstrates the potential of such compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Acid-Catalyzed Transformations

Studies have explored acid-catalyzed transformations of related compounds, leading to the formation of new fused heterocyclic systems. This highlights their chemical versatility and potential for creating new synthetic pathways (Stroganova, Vasilin, & Krapivin, 2016).

Antiprotozoal Agents

Compounds structurally similar to this compound have been synthesized and evaluated as antiprotozoal agents. This research underscores their potential in developing new treatments for protozoal infections (Ismail et al., 2004).

Bioisosteres of 5-HT1F Receptor Agonists

Furo[3,2-b]pyridines, which are closely related to the given compound, have been synthesized as bioisosteres of 5-HT1F receptor agonists. This suggests their potential in treating acute migraine and related neurological conditions (Mathes et al., 2004).

Multicomponent Synthesis of Pyrimidines

Research into the multicomponent synthesis of β-alkoxy β-keto enamides, leading to pyrimidine derivatives, demonstrates the chemical flexibility and potential applications of compounds like this compound in organic synthesis (Lechel & Reissig, 2010).

Nonaqueous Capillary Electrophoresis

The use of nonaqueous capillary electrophoresis for separating related compounds points to their potential in analytical chemistry, particularly in quality control processes (Ye et al., 2012).

Pro-cognitive Properties in 5-HT Receptors

Virtual screening has identified compounds structurally similar to this compound as dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. This opens avenues for developing novel antipsychotic or antidepressant treatments (Staroń et al., 2019).

N-alkylated Triazoles and Oxadiazoles Synthesis

Synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on related compounds highlights their utility in creating diverse heterocyclic compounds, potentially useful in various chemical applications (El-Essawy & Rady, 2011).

Chemistry of Pyridine Derivatives

The chemistry of pyridine and its derivatives, including compounds similar to this compound, has been extensively studied, providing insights into the synthesis and reactivity of such molecules (Becher, 1975).

Proton Transfer in Dione Derivatives

DFT studies on tautomeric preferences of related compounds demonstrate the theoretical underpinnings and potential applications in computational chemistry and molecular modeling (Dobosz, Gawinecki, & Kanabaj, 2010).

Mitochondrial Permeability Transition Inhibition

Structurally similar compounds have been identified as inhibitors of Ca²⁺-induced mitochondrial permeability transition, suggesting their potential in treating vascular dysfunction and ischemia/reperfusion injury (Murasawa et al., 2012).

Synthesis of Pyrazolo[4,3-g][1,3]benzothiazole

Research into the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its transformations indicate the potential for creating novel heterocyclic compounds with diverse applications (El’chaninov, Aleksandrov, & Stepanov, 2018).

Bisbenzofuro[3,2-b:2',3'-e]pyridines Synthesis

The synthesis of bisbenzofuro[3,2-b:2',3'-e]pyridines, related to this compound, demonstrates their potential in creating complex polycyclic structures (Görlitzer & Meyer, 2004).

Polycyclic N-Heterocyclic Compound Synthesis

The synthesis of polycyclic N-heterocyclic compounds involving amidines related to the target compound underlines their potential in developing novel heterocyclic chemistries (Okuda, Ide, Uramaru, & Hirota, 2015).

Thiazolo[5,4-f]quinoline Synthesis

The synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline indicate the chemical versatility and potential applications of this compound in organic synthesis (El’chaninov & Aleksandrov, 2017).

Glycine Transporter 1 Inhibition

Identification of compounds structurally similar to this compound as glycine transporter 1 inhibitors underscores their potential in neurological research and treatment (Yamamoto et al., 2016).

Synthesis of Quinolines and Fused Pyridines

A versatile new synthesis of quinolines and related fused pyridines, potentially applicable to this compound, has been explored, indicating their utility in heterocyclic chemistry (Hayes & Meth–Cohn, 1979).

Asymmetric Synthesis of Furan-2-ones

The asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones related to this compound highlights potential applications in chiral chemistry and asymmetric synthesis (Bruyère, Ballereau, Selkti, & Royer, 2003).

Enamides via Long-Distance Migration

The preparation of enamides via the 'long-distance' migration of double bonds in unsaturated amides, related to this compound, offers new insights into the synthesis of enamides and their potential applications in organic chemistry (Sergeyev & Hesse, 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asCytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

It’s worth noting that the compound’s structure suggests potential interactions viahydrogen bonding . The presence of the amide group could allow for interactions with target proteins, potentially influencing their function.

Pharmacokinetics

Similar compounds have been found to interact with enzymes like cytochrome p450 2a6 , which plays a significant role in drug metabolism and could potentially impact the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit cytotoxic effects towards certain types of cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-3-4-15(18)17-9-12-7-14(10-16-8-12)13-5-6-19-11-13/h2,5-8,10-11H,1,3-4,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNKQAJKXYHOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1=CC(=CN=C1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)-amino]carbonyl}anilino)-2-butenoic acid](/img/structure/B2432950.png)

![ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2432951.png)

![Tert-butyl 4-[2-(prop-2-enamido)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B2432960.png)

![N-(4-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2432962.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2432973.png)